![molecular formula C14H16ClFN2O4S B5581054 2-chloro-4-fluoro-5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]sulfonyl}benzoic acid](/img/structure/B5581054.png)

2-chloro-4-fluoro-5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]sulfonyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-fluoro-5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]sulfonyl}benzoic acid is a useful research compound. Its molecular formula is C14H16ClFN2O4S and its molecular weight is 362.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 362.0503340 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Derivatives

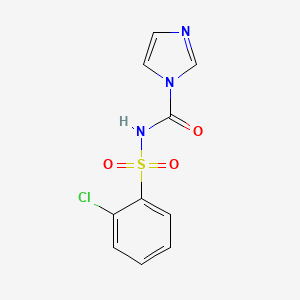

The compound 2-chloro-4-fluoro-5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]sulfonyl}benzoic acid belongs to a class of benzoic acid derivatives with potential applications in various fields of scientific research. Its structure is characterized by the presence of benzoic acid derivatives, which have been extensively studied for their hypoglycemic activities. For instance, compounds similar to the one have been explored for their effectiveness in treating type 2 diabetes, with repaglinide being a notable derivative that gained FDA and EMEA approval (Grell et al., 1998).

Environmental and Material Science Applications

The introduction of fluorine atoms into compounds similar to this compound can significantly alter their properties, leading to changes in their herbicidal and material properties. For example, fluorine substitution has been shown to improve the activity and selectivity of herbicides, as demonstrated by fluorobentranil and its analogues (Hamprecht et al., 2004).

Pharmaceutical Research

In pharmaceutical research, derivatives of benzoic acid, similar to the compound , have been investigated for their potential as antifolates, which could serve as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The classical and nonclassical analogues of these compounds have shown promise in inhibiting human DHFR and have demonstrated significant activity against various tumor cell lines (Gangjee et al., 2007).

Biochemical Interactions

The interaction of similar compounds with proteins such as bovine serum albumin has been studied using spectrophotometry. These studies provide insights into the binding affinity and hydrophobic nature of these interactions, which are crucial for understanding the biochemical behavior of such compounds in biological systems (Zia & Price, 1975).

Environmental Chemistry

Fluoroalkylative compounds related to this compound have been studied for their potential use in organic synthesis and environmental chemistry. For instance, the use of fluorinated sulfinate salts in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides highlights the versatility of such compounds in synthetic chemistry (He et al., 2015).

Properties

IUPAC Name |

5-[[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]sulfonyl]-2-chloro-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFN2O4S/c1-17-3-2-8-6-18(7-12(8)17)23(21,22)13-4-9(14(19)20)10(15)5-11(13)16/h4-5,8,12H,2-3,6-7H2,1H3,(H,19,20)/t8-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUQIYPKQYVLIT-QPUJVOFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2C1CN(C2)S(=O)(=O)C3=C(C=C(C(=C3)C(=O)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]2[C@H]1CN(C2)S(=O)(=O)C3=C(C=C(C(=C3)C(=O)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-morpholinylmethyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5580984.png)

![5-acetyl-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5580988.png)

![(4aR,8aR)-7-[(5-ethylpyridin-2-yl)methyl]-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide](/img/structure/B5581015.png)

![(4aS*,7aR*)-4-(2-methoxyethyl)-N-(2-thienylmethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5581025.png)

![N-(2-methylpropyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide](/img/structure/B5581041.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5581049.png)